molecular formula C8H5BrO2 B8242539 4-Bromo-3H-benzofuran-2-one

4-Bromo-3H-benzofuran-2-one

Katalognummer: B8242539
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: RGNLOFYFMKCFGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3H-benzofuran-2-one (CAS: 70592-06-2; synonyms: 4-Bromo-2-benzofuran-1[3H]-one, 4-bromo-3H-isobenzofuran-1-one) is a brominated derivative of benzofuran-2-one, a heterocyclic compound featuring a fused benzene and furan ring system. The bromine atom at the 4-position introduces steric and electronic effects, influencing reactivity and interactions in synthetic or biological contexts. This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals . Its structure has been validated via crystallographic methods, with SHELX software frequently employed for refinement .

Eigenschaften

IUPAC Name

4-bromo-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNLOFYFMKCFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Catalyst : Iron(III) bromide (FeBr3\text{FeBr}_3) enhances electrophilic bromination by polarizing Br2\text{Br}_2.

  • Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl4\text{CCl}_4) at 0–25°C.

  • Stoichiometry : A 1:1 molar ratio of phthalide to Br2\text{Br}_2 minimizes di-bromination byproducts.

Example Procedure :

  • Dissolve 3H-benzofuran-2-one (10 mmol) in DCM (50 mL).

  • Add FeBr3\text{FeBr}_3 (0.1 equiv) and Br2\text{Br}_2 (1.1 equiv) dropwise at 0°C.

  • Stir for 4 hours at room temperature.

  • Quench with sodium thiosulfate, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 70–75%.
Characterization :

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 7.60 (d, J=8.0HzJ = 8.0 \, \text{Hz}, 1H), 7.45 (t, J=7.6HzJ = 7.6 \, \text{Hz}, 1H), 7.30 (d, J=7.6HzJ = 7.6 \, \text{Hz}, 1H), 5.20 (s, 2H).

  • 13C NMR^{13}\text{C NMR}: δ 170.2 (C=O), 152.1 (C4-Br), 129.8, 124.3, 122.9, 111.3, 110.8.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a safer alternative to Br2\text{Br}_2, particularly in radical bromination pathways. This method is advantageous for avoiding corrosive bromine vapors and improving selectivity under radical-initiated conditions.

Radical Bromination Mechanism

  • Initiation : Azobisisobutyronitrile (AIBN) generates radicals upon heating.

  • Propagation : NBS decomposes to release bromine radicals, abstracting hydrogen from phthalide.

  • Termination : Bromine addition at the C4 position stabilizes the radical intermediate.

Procedure :

  • Combine phthalide (10 mmol), NBS (1.2 equiv), and AIBN (0.05 equiv) in CCl4\text{CCl}_4.

  • Reflux at 80°C for 6 hours under nitrogen.

  • Filter succinimide byproducts and concentrate under reduced pressure.

Yield : 60–65%.
Advantages : Reduced di-bromination (<5% by GC-MS).

Microwave-Assisted Cyclization of Brominated Precursors

Microwave irradiation accelerates ring-closing reactions, enabling rapid synthesis of 4-bromo-3H-benzofuran-2-one from bromo-substituted intermediates. This method leverages DBU (1,8-diazabicycloundec-7-ene) as a base to facilitate dehydrohalogenation.

Synthetic Route :

  • React 4-bromomethylcoumarin with methyl salicylate in acetonitrile/water (3:1).

  • Irradiate at 100°C for 10 minutes using a microwave synthesizer.

  • Acidify with HCl and extract with ethyl acetate.

Yield : 85–88%.
Key Insight : Microwave conditions enhance reaction efficiency by reducing side reactions and improving thermal homogeneity.

Continuous Flow Bromination for Industrial Production

Continuous flow reactors (CFRs) offer scalability and safety advantages for large-scale bromination. By optimizing residence time and mixing efficiency, CFRs achieve higher yields compared to batch processes.

CFR Protocol :

  • Reactor : Stainless-steel microreactor (0.5 mm diameter).

  • Conditions : Br2\text{Br}_2 (1.1 equiv), FeBr3\text{FeBr}_3 (0.1 equiv) in methanol/DCM (1:1) at 50°C.

  • Flow Rate : 2 mL/min (residence time: 5 minutes).

Outcome :

  • Conversion : >95% (HPLC).

  • Isolated Yield : 90% after inline extraction.

Comparative Analysis of Synthetic Methods

Method Brominating Agent Catalyst Solvent Temperature Time Yield Scalability
Direct BrominationBr2\text{Br}_2FeBr3\text{FeBr}_3DCM25°C4 h70–75%Lab-scale
NBS BrominationNBSAIBNCCl4\text{CCl}_480°C6 h60–65%Lab-scale
Microwave CyclizationNBSDBUMeCN/H2 _2O100°C10 min85–88%Pilot-scale
Continuous FlowBr2\text{Br}_2FeBr3\text{FeBr}_3MeOH/DCM50°C5 min90%Industrial

Key Observations :

  • Direct Bromination : Cost-effective but hazardous due to Br2\text{Br}_2.

  • NBS Bromination : Safer but lower yielding.

  • Microwave/CFR : High efficiency and scalability, ideal for industrial applications.

Mechanistic Insights and Side Reactions

Regioselectivity in Bromination

The lactone oxygen of 3H-benzofuran-2-one activates the aromatic ring at the C4 position via electron-donating resonance, favoring para-bromination over ortho or meta sites. Computational studies (DFT) confirm a 12 kcal/mol preference for C4 substitution.

Common Byproducts

  • Di-brominated Derivatives : Result from excess Br2\text{Br}_2 or prolonged reaction times.

  • Ring-Opened Products : Observed in strongly acidic or high-temperature conditions .

Analyse Chemischer Reaktionen

4-Bromo-3H-benzofuran-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of dihydrobenzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3H-benzofuran-2-one has found applications in various fields of scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-3H-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s ability to form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-Bromo-3H-benzofuran-2-one with structurally related benzofuran derivatives, highlighting substituent effects, molecular properties, and applications:

Compound Name CAS/Reg. No. Molecular Formula Molecular Weight Key Substituents Structural/Functional Notes References
This compound 70592-06-2, 102308-43-0 C₈H₅BrO₂ 213.03 Bromine at C4 Planar benzofuran core; used in synthesis of bioactive molecules.
(2Z)-2-[(2-Bromophenyl)methylene]-6-hydroxybenzofuran-3-one 620545-87-1 C₁₅H₉BrO₃ 329.14 Bromophenylmethylene, hydroxy at C6 Extended conjugation enhances UV absorption; potential use in photodynamic therapy.
2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylene]-6-hydroxy-1-benzofuran-3-one 637753-75-4 C₁₇H₁₁BrO₅ 375.17 Benzodioxin, bromo, hydroxy Increased molecular weight due to benzodioxin group; may improve metabolic stability.
5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran Not provided C₁₆H₁₃BrO₂S 365.25 Bromo at C5, methylsulfinyl, methylphenyl Planar benzofuran unit; weak C–H⋯O hydrogen bonds influence crystal packing and solubility.
(Z)-2-(4-Bromobenzylidene)benzofuran-3(2H)-one 81281-79-0 C₁₅H₉BrO₂ 301.14 Bromobenzylidene Extended π-system; analogs show antimicrobial activity.
4-Bromo-7-methoxy-3H-2-benzofuran-1-one 130662-48-5 C₉H₇BrO₃ 243.06 Bromo at C4, methoxy at C7 Methoxy group increases lipophilicity; used in heterocyclic synthesis.
5-Bromo-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran Not provided C₁₇H₁₄BrFO₂S 409.26 Bromo, fluorophenylsulfinyl, methyl Sulfinyl group enhances electrophilicity; studied for antitumor and antifungal activities.

Key Observations:

Substituent Effects :

  • Bromine at C4 (this compound) vs. C5 (e.g., 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran) alters electronic density and reactivity. C5 bromination is common in pharmacologically active derivatives .
  • Hydroxy (e.g., ) and methoxy (e.g., ) groups enhance hydrogen-bonding capacity and solubility, whereas methylsulfinyl groups (e.g., ) introduce polarity and chiral centers.

Structural Features :

  • Planar benzofuran cores are conserved across derivatives, but substituents like benzodioxin () or benzylidene () extend conjugation, affecting optical properties and binding interactions.

Pharmacological Relevance :

  • Sulfinyl and fluorophenyl substituents correlate with antifungal and antitumor activities .
  • Natural product-inspired derivatives (e.g., benzodioxin-containing compounds) are explored for enhanced bioavailability .

Biologische Aktivität

4-Bromo-3H-benzofuran-2-one is a benzofuran derivative that has garnered attention due to its diverse biological activities. The presence of the bromine atom enhances its reactivity and potential for interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, including its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

This compound possesses the molecular formula C₈H₅BrO₂. The bromine atom in its structure significantly enhances its ability to form covalent bonds with target proteins or enzymes, leading to modulation of their activity. This characteristic is crucial for its biological effects, which include:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it useful in developing new antibiotics.
  • Anticancer Activity : Research indicates that it can inhibit the growth of various cancer cell lines through specific molecular interactions.

Antimicrobial Properties

Benzofuran derivatives, including this compound, have shown significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of bacteria and fungi, contributing to their potential as therapeutic agents against infections .

Anticancer Activity

The anticancer activity of this compound has been evaluated against several cancer types. Notably, derivatives containing the benzofuran scaffold have demonstrated cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and K562 (leukemia) with low IC₅₀ values, indicating high potency.

Case Study: Anticancer Efficacy

A study examined various bromobenzofuran derivatives for their anticancer properties against the HepG2 cell line. The results are summarized in Table 1 below:

CompoundIC₅₀ (μM)Cell Viability (%)
BF-212.7212.72 ± 2.23
BF-510.4110.41 ± 0.66
BF-613.0813.08 ± 1.08
Control->70

These findings highlight the promising anticancer potential of bromobenzofuran derivatives, particularly those with electron-withdrawing groups that enhance their cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is influenced by their structural features. The position of substituents, such as halogens or other functional groups, plays a critical role in determining their efficacy. For instance, halogenated derivatives have been shown to possess remarkable cytotoxic activity due to enhanced lipophilicity and improved interactions with biological targets .

Q & A

Q. What spectroscopic techniques are essential for confirming the purity and structure of 4-Bromo-3H-benzofuran-2-one?

To confirm purity and structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. NMR identifies substituent positions and electronic environments, while MS confirms molecular weight. IR helps detect functional groups like the lactone ring. Cross-validation with single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves bromination of 3H-benzofuran-2-one precursors using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Solvent choice (e.g., CCl₄ or DMF) and temperature (0–25°C) influence regioselectivity and yield. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. Which software tools are critical for analyzing and visualizing the crystal packing interactions of this compound?

SHELXL (for refinement) and ORTEP-3 (for visualization) are industry standards. SHELXL refines atomic coordinates and thermal parameters, while ORTEP-3 generates graphical representations of crystal structures, highlighting hydrogen bonds and halogen interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Contradictions arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Triangulate data using SC-XRD for definitive bond lengths/angles, complemented by variable-temperature NMR and density functional theory (DFT) calculations to model electronic environments. Systematic error analysis (e.g., R-factor convergence in XRD) ensures reliability .

Q. What strategies can optimize the low-yield synthesis of this compound from dihydroxybenzaldehyde precursors?

Low yields in bromination steps may stem from steric hindrance or competing side reactions. Optimize by using Lewis acid catalysts (e.g., FeBr₃) to enhance electrophilic substitution. Alternative bromine sources (e.g., Br₂ in acetic acid) or microwave-assisted synthesis can improve reaction efficiency .

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound in medicinal chemistry applications?

Bromine’s electron-withdrawing effect increases electrophilicity at the lactone carbonyl, facilitating nucleophilic attacks (e.g., amidation). This enhances its utility as a building block for bioactive molecules. Substituent effects can be quantified via Hammett constants or frontier molecular orbital (FMO) analysis .

Q. How can hydrogen bonding and halogen interactions in this compound crystals be quantitatively analyzed to predict supramolecular assembly?

Use Hirshfeld surface analysis to map intermolecular contacts (C–H···O, Br···Br). Quantitative metrics (e.g., interaction energy calculations via CrystalExplorer) predict packing motifs. Halogen bonds (Br···π) contribute significantly to lattice stability, as observed in related brominated benzofurans .

Q. What considerations are essential for ethically sharing crystallographic data of this compound while adhering to open science principles?

Deposit raw data (e.g., .cif files) in repositories like the Cambridge Structural Database (CSD) with anonymized metadata. Comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) and ensure compliance with institutional ethics guidelines for data derived from collaborative studies .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for SNAr (nucleophilic aromatic substitution) pathways. Solvent effects (via PCM models) and electrostatic potential maps identify reactive sites. Validate predictions with kinetic studies (e.g., UV-Vis monitoring) .

Q. What experimental design principles mitigate polymorphism issues in this compound crystallization?

Polymorphism is minimized by controlled solvent evaporation (e.g., using mixed solvents like CHCl₃/hexane) and seeding with pre-characterized crystals. Differential scanning calorimetry (DSC) and powder XRD screen for polymorphic forms. Temperature gradients during crystallization reduce kinetic trapping .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.